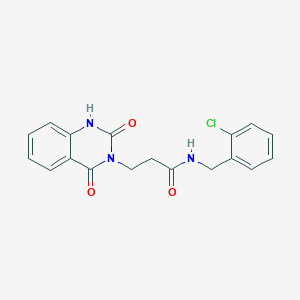

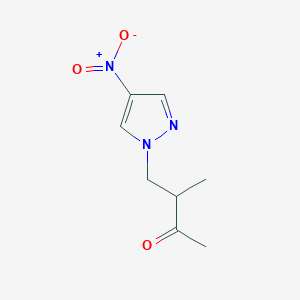

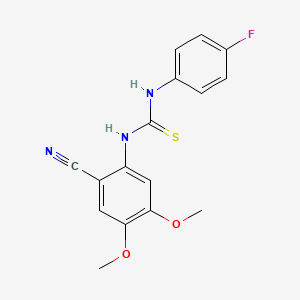

N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the quinazoline family, which is known for its diverse biological and pharmacological activities.

Scientific Research Applications

Anticonvulsant Activity

A study investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. A series of these compounds was synthesized and evaluated for their ability to mitigate convulsive syndrome rates in mice without impairing motor coordination. This investigation suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the most probable cause of the anticonvulsive effect of the leading compound in the series El Kayal et al., 2019.

Crystal Structure and DFT Study

Another study focused on the synthesis, crystal structure, and density functional theory (DFT) analysis of a related compound. The research aimed to confirm the structure of the target compound and further understand its electronic properties through molecular electrostatic potential and frontier molecular orbitals studies Deng et al., 2021.

Cytotoxicity, Antimicrobial, and Anti-inflammatory Activity

Research on derivatives of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which are structurally related to the compound , has shown promising results in psychotropic, anti-inflammatory, cytotoxic, and antimicrobial screenings. These compounds demonstrated notable sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial action, pointing to their multifaceted potential in medical science Zablotskaya et al., 2013.

Corrosion Inhibition

A study evaluated the corrosion inhibition effectiveness of quinazoline derivatives, including the chemical family of the specified compound, on mild steel in acidic media. These derivatives demonstrated exceptional inhibition efficiencies, highlighting their potential as corrosion inhibitors in industrial applications Kumar et al., 2020.

Antitumor Activity and Molecular Docking

Quinazolinone analogues have been synthesized and assessed for their antitumor activities. Certain derivatives exhibited broad-spectrum antitumor activity, significantly more potent than the control substance, 5-FU. Molecular docking studies suggested these compounds act as DNA intercalators, providing a basis for their mechanism of action against cancer cell lines Al-Suwaidan et al., 2016.

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)11-20-16(23)9-10-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRKTGISOOFJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

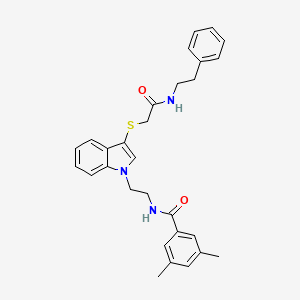

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)

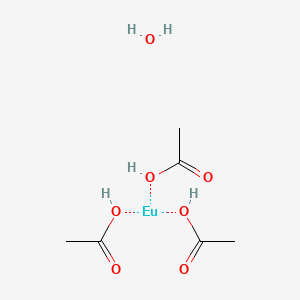

![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)

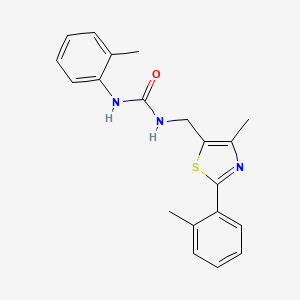

![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)

![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)